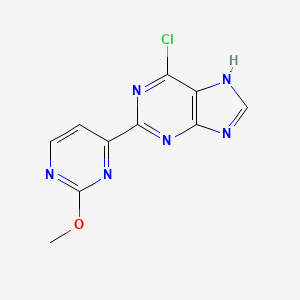![molecular formula C12H19O5P B14358663 Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate CAS No. 93639-49-7](/img/structure/B14358663.png)
Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable furan derivative. One common method involves the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a halogenated furan compound under controlled conditions to yield the desired phosphonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, hydroxyl derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. The compound can also participate in various biochemical pathways, influencing enzyme activity and other cellular processes .
類似化合物との比較
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: Used in organic synthesis as a precursor for the Bestmann-Ohira reagent.
Diethyl (2-oxopropyl)phosphonate: Similar structure but with different substituents, used in the synthesis of phosphorylated heterocycles.
Uniqueness
Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate is unique due to its furan ring, which imparts distinct chemical properties and reactivity. The presence of the furan moiety allows for specific interactions in organic synthesis and biological systems, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
93639-49-7 |
|---|---|
分子式 |
C12H19O5P |
分子量 |
274.25 g/mol |
IUPAC名 |
3-[5-(diethoxyphosphorylmethyl)furan-2-yl]propanal |
InChI |
InChI=1S/C12H19O5P/c1-3-15-18(14,16-4-2)10-12-8-7-11(17-12)6-5-9-13/h7-9H,3-6,10H2,1-2H3 |
InChIキー |
LSDCMVJOFXLLNJ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CC1=CC=C(O1)CCC=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)
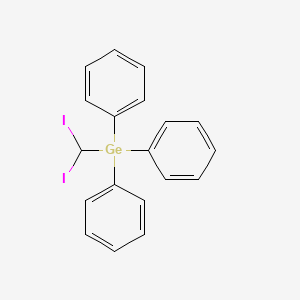
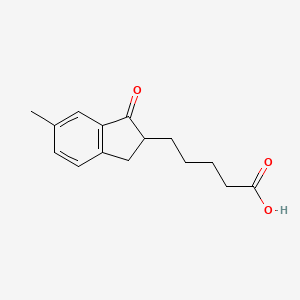
![1-[(Oxan-2-ylidene)methyl]pyrrolidine](/img/structure/B14358613.png)
![[Nitroso(1-phenylpropan-2-yl)amino]acetic acid](/img/structure/B14358616.png)
![1-[4-(Fluoromethyl)phenyl]propan-1-one](/img/structure/B14358619.png)
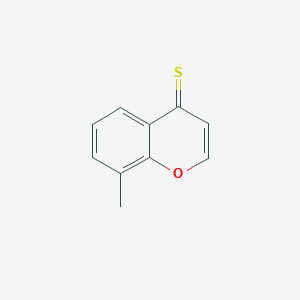
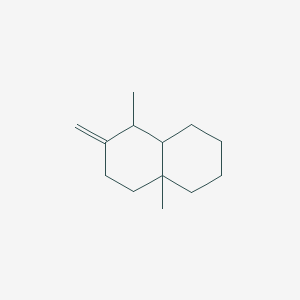
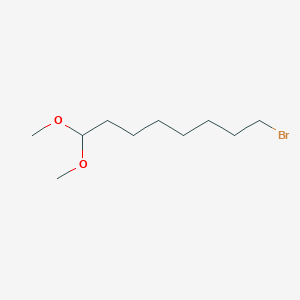
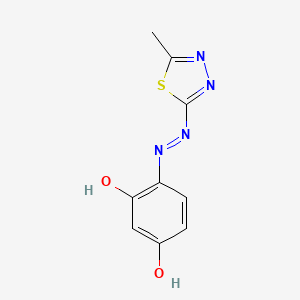

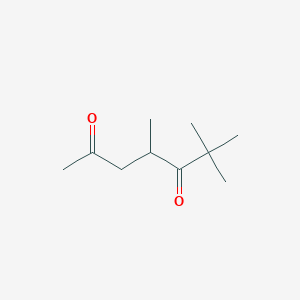
![4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile](/img/structure/B14358668.png)
